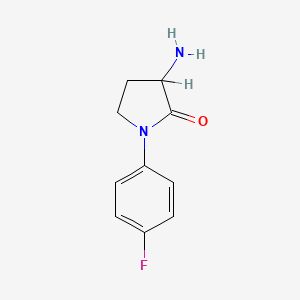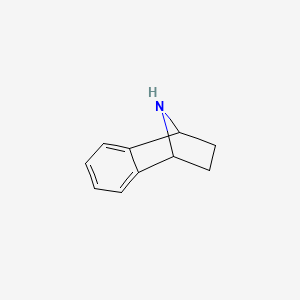
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one” can be represented by the InChI code:InChI=1S/C10H11N2OF . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 fluorine atom . Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one” are not well-documented . The compound has a density of 1.3±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: may serve as a scaffold for developing antiviral agents. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the fluorophenyl group could potentially enhance the binding affinity to viral proteins, offering a pathway for novel antiviral drug development.
Anti-inflammatory Applications
The indole nucleus found in similar compounds has been associated with anti-inflammatory properties . By extension, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be investigated for its potential to modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by inflammation.
Anticancer Potential
Compounds with an indole core are known to possess anticancer activities . The unique structure of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one might interact with cancer cell receptors or enzymes, disrupting cell proliferation and inducing apoptosis. Research in this area could uncover new treatments for various cancers.
Antimicrobial Properties
Indole derivatives have demonstrated antimicrobial effects . The structural features of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be optimized to enhance its interaction with bacterial proteins, potentially leading to the development of new antibiotics.
Neurological Disorders
The pyrrolidine ring is a common feature in many neuroactive drugs . 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one could be explored for its potential effects on neurological pathways, possibly offering benefits for the treatment of neurodegenerative diseases or as a cognitive enhancer.
Drug Design and Discovery
Due to its versatile pyrrolidine scaffold, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one can be a valuable compound in drug design and discovery. Its structure allows for a variety of modifications, which can lead to the development of drugs with improved pharmacokinetic properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHUFPNCNCJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967496 |
Source


|
| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
CAS RN |
5301-36-0 |
Source


|
| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














